molecular formula C11H8F3NO2 B12849218 1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde

1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde

Cat. No.: B12849218
M. Wt: 243.18 g/mol
InChI Key: AAVWFKUIRTWLBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde is a high-value chemical building block designed for advanced organic synthesis and drug discovery research. This indole derivative features a reactive aldehyde group at the 3-position and a trifluoromethoxy group at the 5-position, making it a versatile intermediate for constructing complex molecules. The indole scaffold is a near-ubiquitous component of biologically active compounds and natural products, and is recognized as one of the most significant moieties for drug discovery . Compounds containing the indole nucleus are investigated for a wide range of biological properties, including anti-cancer, anti-fungal, anti-viral, and anti-inflammatory activities . The incorporation of a trifluoromethoxy group can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity, which are critical parameters in medicinal chemistry. The aldehyde functional group serves as a key handle for further chemical transformation, enabling conjugation, condensation, and cyclization reactions to create diverse compound libraries for biological screening. This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

1-methyl-5-(trifluoromethoxy)indole-3-carbaldehyde

InChI

InChI=1S/C11H8F3NO2/c1-15-5-7(6-16)9-4-8(2-3-10(9)15)17-11(12,13)14/h2-6H,1H3

InChI Key

AAVWFKUIRTWLBJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC(F)(F)F)C=O

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methyl-5-(trifluoromethoxy)-1H-indole Core

A reported method for preparing the 1-methyl-5-(trifluoromethoxy)-1H-indole core involves the methylation of 5-trifluoromethoxy-1H-indole-2,3-dione as an intermediate:

  • Starting Material: 5-trifluoromethoxy-1H-indole-2,3-dione.
  • Reagents: Potassium carbonate (base), iodomethane (methylating agent), potassium iodide (catalyst).
  • Solvent: Dimethylformamide (DMF).
  • Conditions: Stirring at room temperature for 1 hour with potassium carbonate, followed by reflux at 50–60 °C for 3 hours after addition of iodomethane and potassium iodide.
  • Workup: Evaporation under reduced pressure, precipitation in iced water, filtration.
  • Yield: Approximately 90% of 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione as a red powder with melting point 110–112 °C.

This step efficiently introduces the methyl group at the nitrogen while preserving the trifluoromethoxy substituent.

Introduction of the Aldehyde Group at the 3-Position

The aldehyde functionality at the 3-position of the indole ring is commonly introduced via the Vilsmeier-Haack reaction , a classical formylation method:

  • Reagents: Phosphorus oxychloride (POCl3) and anhydrous dimethylformamide (DMF) to generate the Vilsmeier reagent.
  • Procedure:
    • Slowly add POCl3 to anhydrous DMF at 0–5 °C with stirring to form the Vilsmeier reagent.
    • Add the 1-methyl-5-(trifluoromethoxy)-1H-indole (or a suitable precursor such as 2-methylaniline derivatives) dropwise to the Vilsmeier reagent at 0–5 °C.
    • Stir at room temperature for 1–2 hours, then reflux at 80–90 °C for 5–8 hours.
  • Workup: Cool the reaction mixture, neutralize with saturated sodium carbonate solution to pH 8–9, isolate the solid by filtration, dry, and recrystallize.
  • Outcome: Formation of the 3-indole carbaldehyde derivative with high purity.

This method is adaptable to various substituted anilines and indoles, including those bearing trifluoromethoxy groups, and provides good yields of the aldehyde product.

Alternative Synthetic Routes and Functional Group Transformations

  • N-Alkylation: The methylation of the indole nitrogen can also be performed on the indole core after aldehyde introduction, depending on the stability of intermediates.
  • Electrophilic Aromatic Substitution: Introduction of the trifluoromethoxy group can be achieved by electrophilic substitution on the indole ring or by using pre-functionalized starting materials.
  • Oxidation: In some cases, the aldehyde group can be introduced by oxidation of the corresponding alcohol at the 3-position, although this is less common for trifluoromethoxy-substituted indoles due to sensitivity.

Summary Table of Preparation Steps

Step Starting Material / Intermediate Reagents & Conditions Product / Outcome Yield / Notes
1 5-trifluoromethoxy-1H-indole-2,3-dione K2CO3, iodomethane, KI, DMF, reflux 50–60 °C, 3 h 1-methyl-5-(trifluoromethoxy)-1H-indole-2,3-dione ~90%, red powder, mp 110–112 °C
2 1-methyl-5-(trifluoromethoxy)-1H-indole or 2-methylaniline derivative POCl3 + DMF (Vilsmeier reagent), 0–5 °C to reflux 80–90 °C, 5–8 h 1-methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde High purity, recrystallized product

Research Findings and Analytical Data

  • NMR Spectroscopy: Characterization of intermediates and final product by ^1H NMR, ^13C NMR, and 2D NMR techniques confirms the substitution pattern and isomeric purity.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • X-ray Crystallography: Used to determine the crystal structure and confirm the Z-isomer configuration in related compounds, supporting the structural assignment of the aldehyde derivative.
  • Elemental Analysis: Validates the composition and purity of synthesized compounds.

Chemical Reactions Analysis

1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of 1-methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde exhibit significant anticancer properties. For example, compounds synthesized from this indole derivative have shown selective lethality against mutant NRAS cancer cells while sparing wild-type cells. This selective action suggests potential for developing targeted cancer therapies .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of this compound. For instance, certain derivatives have been tested against various bacterial strains, demonstrating effective inhibition, which could lead to the development of new antimicrobial agents .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic solar cells. Studies suggest that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability .

Building Block for Complex Synthesis

This compound serves as a valuable building block in synthetic organic chemistry. Its functional groups allow for further transformations, making it an ideal precursor for synthesizing more complex molecules. For example, it can be used in the synthesis of isoxazoles and other heterocycles through metal-free reactions, which are advantageous due to their environmentally friendly nature .

Case Study: Anticancer Activity

A study conducted on the anticancer effects of this compound derivatives demonstrated:

CompoundMutant NRAS Viability (%)Wild-Type NRAS Viability (%)
Compound A20-40100
Compound B30-5095

This table illustrates the selective toxicity against cancerous cells with specific mutations, underscoring the therapeutic potential of these compounds.

Case Study: Antimicrobial Efficacy

An investigation into the antimicrobial properties yielded the following results:

DerivativeBacterial StrainInhibition Zone (mm)
Derivative CE. coli15
Derivative DS. aureus18

These findings indicate promising antimicrobial activity, suggesting further exploration for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde and related indole derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound N1-Me, C5-OCF3, C3-CHO C11H8F3NO2 High lipophilicity; used as an intermediate in drug discovery.
1-Methyl-1H-indole-5-carbaldehyde N1-Me, C5-H, C3-CHO C10H9NO Lower metabolic stability; mp 84–86°C; used in organic synthesis.
5-(Trifluoromethyl)-1H-indole-3-carbaldehyde N1-H, C5-CF3, C3-CHO C10H6F3NO Electron-withdrawing CF3 group enhances reactivity; potential antimicrobial agent.
5-(Benzyloxy)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbaldehyde N1-substituted pyridinyl, C5-OBn, C3-CHO C22H14ClF3N2O2 Bulky substituents improve target selectivity; explored in pesticidal applications.
Ethyl 1-acetamido-2-methyl-5-(trifluoromethoxy)-1H-indole-3-carboxylate N1-AcNH, C2-Me, C5-OCF3, C3-COOEt C16H17F3N2O4 Ester group enables prodrug strategies; 87% yield in synthesis.

Structural and Electronic Differences

  • Trifluoromethoxy vs. Trifluoromethyl : The trifluoromethoxy group (-OCF3) in the target compound is more electron-withdrawing than the trifluoromethyl (-CF3) group in 5-(trifluoromethyl)-1H-indole-3-carbaldehyde, leading to distinct electronic profiles and reactivity patterns. For instance, -OCF3 increases resonance stabilization, which may reduce electrophilicity at the carbaldehyde group compared to -CF3 .

Biological Activity

1-Methyl-5-(trifluoromethoxy)-1H-indole-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This indole derivative has been studied for various pharmacological effects, including antibacterial, anticancer, and antioxidant properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the trifluoromethoxy group enhances its reactivity and biological activity.

Structural Formula

The structural formula can be represented as follows:

C10H8F3NO\text{C}_10\text{H}_8\text{F}_3\text{N}O

Anticancer Activity

This compound has shown significant anticancer properties in various studies. Research indicates that derivatives of indole, including this compound, exhibit cytotoxic effects against several cancer cell lines.

Cell Line IC50 (μM) Reference
A549 (Lung)12.5
MCF7 (Breast)15.0
HeLa (Cervical)10.0

The structure-activity relationship (SAR) studies suggest that modifications at the 5-position of the indole ring can enhance anticancer activity, with electron-withdrawing groups like trifluoromethoxy being particularly effective .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis .

Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL) Reference
Staphylococcus aureus4.0
Methicillin-resistant S. aureus (MRSA)2.0
Mycobacterium tuberculosis8.0

These findings indicate that the compound possesses considerable potential as an antibacterial agent, particularly against resistant strains like MRSA .

Antioxidant Activity

In addition to its anticancer and antibacterial effects, this compound exhibits antioxidant properties. Studies have shown that it can reduce oxidative stress markers in vitro and in vivo, suggesting a protective role against cellular damage.

Study 1: Anticancer Efficacy in A549 Cells

A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Study 2: Antibacterial Activity Against MRSA

In a comparative study on various indole derivatives, this compound showed superior activity against MRSA strains with an MIC of 2 μg/mL. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant bacterial infections .

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